

# A Technical Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde

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## Compound of Interest

Compound Name: 3-Fluoro-4-morpholin-4-ylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **3-Fluoro-4-morpholin-4-ylbenzaldehyde**, a valuable building block in medicinal chemistry and organic synthesis. It includes detailed information on its chemical structure, physical and chemical properties, and a representative synthetic protocol.

## Chemical Structure and Identifiers

**3-Fluoro-4-morpholin-4-ylbenzaldehyde** is an aromatic aldehyde substituted with a fluorine atom and a morpholine ring. These functional groups impart unique electronic and steric properties, making it a versatile intermediate in the synthesis of more complex molecules.

- IUPAC Name: 3-Fluoro-4-(4-morpholinyl)benzaldehyde
- CAS Number: 495404-90-5[1]
- Molecular Formula: C<sub>11</sub>H<sub>12</sub>FNO<sub>2</sub>[1]
- Molecular Weight: 209.22 g/mol [2]

## Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for designing reactions, purification procedures, and formulation studies.

Property	Value	Source
Molecular Weight	209.217 g/mol	[2]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[2]
Boiling Point	357.0 ± 42.0 °C at 760 mmHg	[2]
Melting Point	Not Available	[2]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Fluoro-4-morpholin-4-ylbenzaldehyde** is not readily available in the provided search results, a general and analogous synthetic strategy can be inferred from the synthesis of similar compounds, such as 4-morpholinobenzaldehyde. The most common approach involves a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction.

### Conceptual Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on the general procedure for the synthesis of 4-morpholinobenzaldehyde and is adapted for the synthesis of the target molecule.

#### Materials:

- 3,4-Difluorobenzaldehyde
- Morpholine
- Anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- N,N-Dimethylformamide (DMF)

#### Procedure:

- In a dry reaction flask, dissolve 3,4-difluorobenzaldehyde (1 equivalent) in anhydrous DMF.

- Add morpholine (1.1 equivalents) and anhydrous potassium carbonate (2 equivalents) to the solution.
- Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- The resulting precipitate is collected by filtration, washed with water, and dried.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield **3-Fluoro-4-morpholin-4-ylbenzaldehyde**.

## Applications in Research and Drug Development

The structural motif of a substituted benzaldehyde, particularly with a morpholine group, is of significant interest in medicinal chemistry. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The fluorine atom can enhance binding affinity and metabolic stability.

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. For instance, the related compound, 3-fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of the antibiotic drug linezolid.<sup>[3]</sup> This suggests that **3-Fluoro-4-morpholin-4-ylbenzaldehyde** could be a valuable precursor for developing new pharmaceuticals.

## Molecular Structure Visualization

The following diagram illustrates the chemical structure of **3-Fluoro-4-morpholin-4-ylbenzaldehyde**, generated using the Graphviz DOT language.

Caption: 2D structure of **3-Fluoro-4-morpholin-4-ylbenzaldehyde**.

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## References

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